3-chloro-N-cyclopentylbenzamide
CAS No.: 349128-33-2
Cat. No.: VC6112268
Molecular Formula: C12H14ClNO
Molecular Weight: 223.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 349128-33-2 |
|---|---|
| Molecular Formula | C12H14ClNO |
| Molecular Weight | 223.7 |
| IUPAC Name | 3-chloro-N-cyclopentylbenzamide |
| Standard InChI | InChI=1S/C12H14ClNO/c13-10-5-3-4-9(8-10)12(15)14-11-6-1-2-7-11/h3-5,8,11H,1-2,6-7H2,(H,14,15) |
| Standard InChI Key | MHUFSDHPLBNCLY-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NC(=O)C2=CC(=CC=C2)Cl |
Introduction
Synthesis and Chemical Properties
Synthetic Methodology
The synthesis of 3-chloro-N-cyclopentylbenzamide typically involves a coupling reaction between 3-chlorobenzoic acid and cyclopentylamine. A standard protocol utilizes carbodiimide-based coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate amide bond formation. The reaction proceeds as follows:
This method ensures high yield and purity, with purification achieved via recrystallization or chromatography.
Physical and Chemical Properties
Key physicochemical properties of 3-chloro-N-cyclopentylbenzamide are summarized in Table 1.
Table 1: Physical Properties of 3-Chloro-N-cyclopentylbenzamide
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 223.7 g/mol | |
| Density | Not reported | – |
| Melting Point | Not reported | – |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., DMSO, ethanol) | |
| Flash Point | Not reported | – |
The compound’s insolubility in water aligns with trends observed in chlorinated aromatics, where polarity from the chlorine atom is insufficient to overcome the hydrophobic benzene ring .
Structural and Conformational Analysis
Conformational Trends in Benzamides
X-ray crystallographic studies of related benzamides, such as N-(3-chlorophenyl)benzamide (N3CPBA), reveal that the amide N–H bond adopts an anti conformation relative to meta-chloro substituents . This conformation minimizes steric clashes and electronic repulsion between the amide hydrogen and electronegative chlorine atom. In 3-chloro-N-cyclopentylbenzamide, the cyclopentyl group’s bulk may further stabilize specific conformations, though experimental data is lacking.
Dihedral Angles and Ring Orientations
In N3CPBA, the dihedral angle between the benzoyl and aniline rings is 61.0°, with the amide group tilted at 18.2° relative to the benzoyl ring . While these values pertain to a different analog, they suggest that steric and electronic factors in 3-chloro-N-cyclopentylbenzamide likely produce similar distortions, influencing its interaction with biological targets.
Future Research Directions
Priority Investigations
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Pharmacokinetic Profiling: Assess absorption, distribution, metabolism, and excretion (ADME) properties.
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Target Identification: Screen against panels of enzymes and receptors using high-throughput assays.
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Toxicological Studies: Evaluate acute and chronic toxicity in animal models.
Synthetic Optimization
Explore green chemistry approaches, such as catalyst-free amidation or solvent-free reactions, to improve sustainability.
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